Cariprazine D8

Description

BenchChem offers high-quality Cariprazine D8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cariprazine D8 including the price, delivery time, and more detailed information at info@benchchem.com.

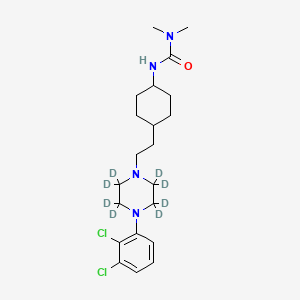

Structure

3D Structure

Properties

Molecular Formula |

C21H32Cl2N4O |

|---|---|

Molecular Weight |

435.5 g/mol |

IUPAC Name |

1,1-dimethyl-3-[4-[2-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]urea |

InChI |

InChI=1S/C21H32Cl2N4O/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23/h3-5,16-17H,6-15H2,1-2H3,(H,24,28)/i12D2,13D2,14D2,15D2 |

InChI Key |

KPWSJANDNDDRMB-DHNBGMNGSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CCC2CCC(CC2)NC(=O)N(C)C)([2H])[2H])([2H])[2H])C3=C(C(=CC=C3)Cl)Cl)([2H])[2H])[2H] |

Canonical SMILES |

CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into Cariprazine and its Deuterated Analog, Cariprazine-D8: A Technical Guide for Drug Development Professionals

Introduction: The Clinical Landscape of Cariprazine

Cariprazine, an atypical antipsychotic, has emerged as a significant therapeutic agent for a range of psychiatric conditions. It is approved for the treatment of schizophrenia in adults, as well as for acute manic or mixed episodes and depressive episodes associated with bipolar I disorder.[1][2] Its clinical efficacy is attributed to a unique and complex mechanism of action, primarily involving partial agonism at dopamine D2 and D3 receptors, with a notable preference for the D3 receptor.[2] This distinct pharmacological profile is believed to contribute to its effectiveness against not only the positive symptoms of schizophrenia but also the challenging negative and cognitive symptoms.[2]

Cariprazine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme and to a lesser extent by CYP2D6.[3][4] This metabolic process yields two major active metabolites: desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR).[4][5] These metabolites are not mere byproducts; they possess pharmacological activity similar to the parent compound and contribute significantly to the overall therapeutic effect.[6][7] The extended half-lives of cariprazine and its active metabolites, particularly DDCAR, result in a prolonged therapeutic window.[5][8]

In the pursuit of optimizing drug properties, the strategic incorporation of deuterium, a stable isotope of hydrogen, has gained considerable traction in pharmaceutical research. This guide provides an in-depth technical exploration of the differences between cariprazine and its deuterated analog, cariprazine-D8, offering valuable insights for researchers, scientists, and drug development professionals.

The Rationale for Deuteration: Harnessing the Kinetic Isotope Effect

The substitution of hydrogen with deuterium in a drug molecule, a process known as deuteration, can profoundly influence its metabolic fate. This phenomenon is rooted in the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a C-D bond is present at that position.

By strategically replacing hydrogen atoms at sites of metabolic oxidation with deuterium, it is possible to attenuate the rate of metabolism. This can lead to several desirable pharmacokinetic modifications, including:

-

Reduced Metabolic Clearance: A slower rate of metabolism can decrease the overall clearance of the drug from the body.

-

Increased Systemic Exposure (AUC): With reduced clearance, the total drug exposure over time is often enhanced.

-

Prolonged Half-Life (t½): The drug may remain in the circulation for a longer period.

-

Altered Metabolite Profile: Deuteration can shift the metabolic pathway, potentially reducing the formation of certain metabolites.

It is crucial to note that the pharmacodynamic properties of a drug, which are governed by its interaction with its target receptors, are generally not significantly altered by deuteration. The focus of this strategy is the fine-tuning of pharmacokinetics.

Cariprazine-D8: A Tool for Bioanalysis and a Potential Therapeutic Candidate

Cariprazine-D8 is a deuterated analog of cariprazine in which eight hydrogen atoms have been replaced with deuterium. While extensively used as an internal standard in bioanalytical methods for the accurate quantification of cariprazine in biological matrices, its potential as a therapeutic agent with a modified pharmacokinetic profile warrants exploration. The deuteration in cariprazine-D8 is typically on the N,N-dimethyl groups, which are known sites of metabolic N-dealkylation.

Comparative Analysis: Cariprazine vs. Cariprazine-D8

A direct head-to-head comparison of the pharmacokinetic and metabolic profiles of cariprazine and a therapeutically intended cariprazine-D8 is not extensively available in public literature. However, based on the principles of the kinetic isotope effect and the known metabolism of cariprazine, we can project the anticipated differences.

Pharmacokinetic Profile

| Pharmacokinetic Parameter | Cariprazine (Projected) | Cariprazine-D8 (Hypothesized) | Rationale for Difference |

| Cmax (Maximum Concentration) | Variable | Potentially Similar or Slightly Higher | Slower metabolism may lead to a slight increase or no significant change in the peak concentration, depending on the rate of absorption. |

| AUC (Area Under the Curve) | Standard | Potentially Increased | Reduced metabolic clearance due to the kinetic isotope effect would lead to greater overall drug exposure. |

| t½ (Half-life) | 2-4 days (parent drug) | Potentially Prolonged | A slower rate of metabolism would extend the time it takes for the drug concentration to decrease by half. |

| Metabolic Clearance | Standard | Potentially Reduced | The stronger C-D bonds at the sites of metabolism are expected to slow down the enzymatic breakdown by CYP3A4. |

Metabolic Stability

The primary metabolic pathways of cariprazine involve N-demethylation to form DCAR and DDCAR.[5] The deuteration of the N,N-dimethyl groups in cariprazine-D8 is specifically designed to hinder this process.

An in vitro study using human liver microsomes could be designed to directly compare the metabolic stability of cariprazine and cariprazine-D8. The disappearance of the parent compound over time would be monitored, and the formation of the desmethyl metabolites would be quantified. It is hypothesized that cariprazine-D8 would exhibit a slower rate of disappearance and a reduced rate of DCAR and DDCAR formation compared to cariprazine.

Experimental Protocols

Synthesis of Cariprazine-D8

While specific, detailed protocols for the synthesis of cariprazine-D8 for therapeutic investigation are proprietary, a general synthetic approach can be outlined based on known cariprazine synthesis methods.[9][10][11] The key step involves the introduction of the deuterated dimethylcarbamoyl moiety.

Step 1: Synthesis of Deuterated Dimethylcarbamoyl Chloride (CD₃)₂NCOCl

This reagent can be synthesized from deuterated dimethylamine hydrochloride and phosgene or a phosgene equivalent.

Step 2: Acylation of the Precursor Amine

The final step involves the acylation of the precursor amine, trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine, with the deuterated dimethylcarbamoyl chloride in the presence of a base.[9][10][11]

Caption: General synthesis scheme for Cariprazine-D8.

Detailed Protocol for Acylation:

-

Dissolve trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine in a suitable aprotic solvent (e.g., dichloromethane).

-

Add a suitable base, such as triethylamine, to the reaction mixture.

-

Cool the mixture to 0-5 °C.

-

Slowly add a solution of deuterated dimethylcarbamoyl chloride in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure cariprazine-D8.

In Vitro Metabolic Stability Assay

This protocol outlines a typical procedure to compare the metabolic stability of cariprazine and cariprazine-D8 in human liver microsomes.

Materials:

-

Cariprazine and Cariprazine-D8

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Internal standard (for LC-MS/MS analysis)

Procedure:

-

Prepare incubation mixtures in phosphate buffer containing HLMs and the NADPH regenerating system.

-

Pre-warm the mixtures at 37°C.

-

Initiate the reaction by adding a solution of either cariprazine or cariprazine-D8 to the incubation mixtures.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

-

Immediately quench the reaction by adding the aliquots to cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining parent compound (cariprazine or cariprazine-D8).

-

Calculate the percentage of the parent compound remaining at each time point and determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Caption: Workflow for in vitro metabolic stability assay.

Conclusion and Future Directions

The deuteration of cariprazine at the N,N-dimethyl moiety presents a compelling strategy to modulate its pharmacokinetic profile. The anticipated outcome of this modification is a reduction in the rate of metabolic clearance, leading to increased systemic exposure and a prolonged half-life. While direct comparative data remains to be fully elucidated in the public domain, the foundational principles of the kinetic isotope effect provide a strong rationale for these expected changes.

For drug development professionals, the exploration of deuterated analogs like cariprazine-D8 offers a pathway to potentially improve upon an already effective therapeutic agent. Further preclinical and clinical investigations are warranted to fully characterize the pharmacokinetic, pharmacodynamic, and safety profile of cariprazine-D8. Such studies will be instrumental in determining its potential as a next-generation therapeutic for the management of schizophrenia and bipolar disorder.

References

- Suzhou Miracpharma Technology Co Ltd. Synthesis method for cariprazine. CN110872262A.

- Zhejiang Huahai Pharmaceutical Co Ltd. Synthesis method for cariprazine. EP3845523A1.

- Suzhou Miracpharma Technology Co Ltd. Preparation method for cariprazine. WO2017096997A1.

- Stahl, S. M. (2016). Cariprazine, A Broad-Spectrum Antipsychotic for the Treatment of Schizophrenia: Pharmacology, Efficacy, and Safety. CNS Spectrums, 21(S1), 1-84.

- Findlay, L., El-Khatib, F., & Williams, M. (2024). D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside. Pharmaceuticals, 17(5), 633.

- Kiss, B., Némethy, G., & Fazekas, K. (2019). Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine. Drug Design, Development and Therapy, 13, 3223–3238.

- CADTH. (2021). Pharmacoeconomic Review Report: Cariprazine (Vraylar). In CADTH Common Drug Reviews. Canadian Agency for Drugs and Technologies in Health.

- Sushma, P., & Pawar, A. K. (2022). A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 218, 114889.

- Dr. Reddy's Laboratories Ltd. A process for the preparation of cariprazine hydrochloride. WO2019106490A1.

-

Kiss, B., Némethy, G., & Fazekas, K. (2019). Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine. Dove Medical Press. [Link]

- Nakamura, T., Kubota, T., & Ishigooka, J. (2016). Population Pharmacokinetics of Cariprazine and its Major Metabolites.

- U.S. Food and Drug Administration. (2015). VRAYLAR (cariprazine) capsules, for oral use. NDA 204370.

-

PharmGKB. Cariprazine Pathway, Pharmacokinetics. [Link]

- Mastiholimath, V. M., & Chiprikar, P. (2022). Method Development and Validation of Cariprazine hydrochloride by UV Spectrophotometric Method. Indian Journal of Novel Drug Delivery, 14(1), 52-57.

- Banks, M. L., Negus, S. S., & Hutsell, B. A. (2020). Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders. Journal of Medicinal Chemistry, 63(24), 15849–15865.

- Ghumare, V. M., & Lahuhingane, M. (2022). Development and Validation of Analyticalmethod for Estimtion of Cariprazine Hydrochloride in Bulk and Tablet Dosage Form by Using Rp-Hplc Method.

- Whalley, P. M. (2018). Industry view: In vitro comparative metabolism studies to identify metabolites. EFSA.

- Govindasami, P., & Earley, W. (2018). The preclinical discovery and development of cariprazine for the treatment of schizophrenia. Expert Opinion on Drug Discovery, 13(6), 557-569.

- Pompili, M., & Fiorillo, A. (2025). Effect of cariprazine on metabolic parameters in patients with affective disorders: A systematic review and meta-analysis. Journal of Psychopharmacology, 02698811251400653.

-

New Drug Approvals. (2015). CARIPRAZINE for major depressive disorder. [Link]

- Rangari, N. T., & Tijare, L. (2024). Stability indicating RP-HPLC method for estimation of cariprazine hydrochloride in human plasma. Journal of Applied Pharmaceutical Research, 12(2), 115-122.

- U.S. Food and Drug Administration. (2023).

- Medscape. (2023). What are the Cytochrome P450 (CYP450) interactions with Vraylar (cariprazine)?

- Malve, V. K., & Dandge, V. D. (2025). Comparative in-vitro Intrinsic Clearance of Imipramine in Multiple Species Liver Microsomes: Human, Rat, Mouse and Dog.

Sources

- 1. WO2019106490A1 - A process for the preparation of cariprazine hydrochloride - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Stability indicating RP-HPLC method for estimation of cariprazine hydrochloride in human plasma | Journal of Applied Pharmaceutical Research [japtronline.com]

- 4. Population Pharmacokinetics of Cariprazine and its Major Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. EP3845523A1 - Synthesis method for cariprazine - Google Patents [patents.google.com]

- 10. CN110872262A - Synthesis method of cariprazine - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Analytical Standard: A Technical Guide to the Physical Properties of Cariprazine-D8

Introduction

In the landscape of modern pharmaceutical analysis, the pursuit of precision and accuracy is paramount. For quantitative bioanalytical studies, particularly those employing mass spectrometry, the use of stable isotope-labeled internal standards is the gold standard. This technical guide provides an in-depth exploration of the physical and chemical properties of Cariprazine-D8, the deuterated analog of the atypical antipsychotic drug Cariprazine.

Cariprazine is a potent dopamine D3/D2 receptor partial agonist used in the treatment of schizophrenia and bipolar disorder.[1] Accurate quantification of Cariprazine in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Cariprazine-D8, by virtue of its isotopic labeling, serves as an ideal internal standard, co-eluting with the unlabeled drug and compensating for variations in sample preparation and instrument response.[2] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive reference for the effective use of Cariprazine-D8 in analytical workflows.

Physicochemical Properties of Cariprazine-D8

A thorough understanding of the fundamental physical and chemical properties of an analytical standard is the bedrock of robust method development. The key properties of Cariprazine-D8 are summarized below.

| Property | Value | Source(s) |

| Chemical Name | N'-(trans-4-(2-(4-(2,3-Dichlorophenyl)piperazin-1-yl-d8)ethyl)cyclohexyl)-N,N-dimethylurea | [3] |

| Molecular Formula | C₂₁H₂₄D₈Cl₂N₄O | [4] |

| Molecular Weight | 435.46 g/mol | [4] |

| Appearance | Off-White to Pale Beige Solid | [5] |

| Melting Point | >198°C (decomposes) | [5] |

| Solubility | Slightly soluble in DMSO and Methanol. | [5] |

| Storage Conditions | -20°C in a freezer, under an inert atmosphere. | [5] |

Expert Insight: The slight solubility of Cariprazine-D8 in common organic solvents necessitates careful consideration during stock solution preparation. Sonication may be required to ensure complete dissolution. Long-term storage at -20°C under an inert atmosphere is critical to prevent degradation and maintain the integrity of the standard.

Synthesis and Isotopic Labeling

While specific proprietary synthesis methods for commercially available Cariprazine-D8 are not publicly disclosed, a general understanding of its synthesis can be inferred from the synthesis of Cariprazine and deuterated piperazine. The deuterium atoms in Cariprazine-D8 are typically incorporated into the piperazine ring, a key structural motif of the molecule.

The synthesis likely involves the use of a deuterated piperazine precursor, such as piperazine-d8 dihydrochloride.[6] This precursor would then be reacted with other non-deuterated intermediates to construct the final Cariprazine-D8 molecule.

Diagram: Postulated Synthesis Approach for Cariprazine-D8

Caption: A simplified diagram illustrating a likely synthetic pathway for Cariprazine-D8.

Causality in Synthesis: The choice to deuterate the piperazine ring is strategic. The hydrogens on the piperazine ring are generally not readily exchangeable under typical physiological or analytical conditions, ensuring the isotopic stability of the standard. This is a critical attribute for an internal standard to prevent back-exchange with protons from the sample matrix or mobile phase.

Analytical Characterization and Methodologies

The primary application of Cariprazine-D8 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Cariprazine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the sensitivity and selectivity required for measuring therapeutic concentrations of Cariprazine in complex biological matrices like plasma. The use of Cariprazine-D8 as an internal standard is crucial for correcting matrix effects and other sources of variability.

Experimental Protocol: Quantitative Analysis of Cariprazine in Human Plasma

-

Sample Preparation:

-

To 100 µL of human plasma, add a known amount of Cariprazine-D8 internal standard solution.

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex mix and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Parameters (General Example):

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions:

-

Cariprazine: m/z 427.2 → 207.1

-

Cariprazine-D8: m/z 435.2 → 215.1

-

-

Rationale for Experimental Choices: Protein precipitation is a rapid and effective method for removing the bulk of matrix interferences. The use of a C18 column provides good retention and separation for the relatively nonpolar Cariprazine molecule. A formic acid modifier in the mobile phase aids in the protonation of the analyte and internal standard, enhancing their ionization efficiency in the ESI source. Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Diagram: LC-MS/MS Workflow for Cariprazine Analysis

Caption: A typical workflow for the quantitative analysis of Cariprazine in plasma using Cariprazine-D8 as an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of Cariprazine-D8.

-

¹H NMR: The ¹H NMR spectrum of Cariprazine-D8 is expected to be very similar to that of Cariprazine, with the key difference being the absence of signals corresponding to the protons on the piperazine ring. The integration of the remaining proton signals relative to a known standard can be used to confirm the identity and purity of the compound. A reference ¹H NMR spectrum of Cariprazine is available from various sources.[7]

-

¹³C NMR: The ¹³C NMR spectrum of Cariprazine-D8 will also be very similar to that of Cariprazine. The carbon atoms directly bonded to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling, and their chemical shifts may be slightly upfield compared to the corresponding carbons in the unlabeled compound.

Expert Insight: When analyzing deuterated compounds by NMR, it is important to use a deuterated solvent that does not have residual signals overlapping with the analyte signals. The absence of signals in the piperazine region of the ¹H NMR spectrum is a key indicator of successful deuteration.

Stability and Impurities

The stability of an analytical standard is critical for ensuring the accuracy of quantitative results over time. Forced degradation studies on Cariprazine have shown that it is susceptible to degradation under acidic, basic, and oxidative conditions.[8] Therefore, it is reasonable to assume that Cariprazine-D8 will exhibit similar stability characteristics.

Potential impurities in Cariprazine-D8 can arise from several sources:

-

Synthesis-related impurities: These can include starting materials, intermediates, and by-products from the synthetic process.

-

Degradation products: As mentioned, these can form upon exposure to harsh conditions.

-

Isotopic impurities: These can include species with incomplete deuteration (e.g., D7, D6) or the presence of the unlabeled Cariprazine.

The purity of the Cariprazine-D8 standard should be carefully assessed, and the presence of any significant impurities should be considered when developing and validating an analytical method.

Conclusion

Cariprazine-D8 is an indispensable tool for the accurate and precise quantification of Cariprazine in biological matrices. Its physical and chemical properties are well-suited for its use as an internal standard in demanding analytical applications. A thorough understanding of its synthesis, characterization, and stability is essential for its effective implementation in regulated bioanalysis. This technical guide provides a comprehensive overview of these critical aspects, empowering researchers and scientists to confidently utilize Cariprazine-D8 in their drug development programs.

References

-

ResolveMass Laboratories Inc. Piperazine-d8 2HCl | CAS 849482-21-9. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11154555, Cariprazine. [Link]

-

Caccia, S., Invernizzi, R. W., Nobili, A., & Pasina, L. (2021). Cariprazine, A Broad-Spectrum Antipsychotic for the Treatment of Schizophrenia: Pharmacology, Efficacy, and Safety. Frontiers in pharmacology, 12, 665918. [Link]

-

Allmpus. cariprazine d8. [Link]

-

Stable Isotope. CAS 1308278-50-3 (Cariprazine-[piperazine-d8]). [Link]

-

International Journal of Pharmaceutical Research and Applications (IJPRA). (2022). Development and Validation of Analyticalmethod for Estimtion of Cariprazine Hydrochloride in Bulk and Tablet Dosage Form by Using Rp-Hplc Method. International Journal of Pharmaceutical Research and Applications, 7(3), 1029-1038. [Link]

-

Chemsrc. Cariprazine | CAS#:839712-12-8. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11154555, Cariprazine. [Link]

-

ACG Publications. (2022). Identification, separation and mass spectral characterization of degradants in Cariprazine HCl by LC-MS/MS/QTOF. Journal of Chemical Metrology, 16(1), 14-27. [Link]

-

PubMed. A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products. [Link]

-

IJNRD. (2022). A Review: Method Development and Validation of Antipsychotic Drug by HPLC Method. International Journal of Novel Research and Development, 7(6), 1-10. [Link]

-

AbbVie. Vraylar product monograph. [Link]

Sources

- 1. WO2008109175A1 - Deuterated piperazine derivatives as anti-anginal compounds - Google Patents [patents.google.com]

- 2. preprints.org [preprints.org]

- 3. researchgate.net [researchgate.net]

- 4. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Cariprazine(839712-12-8) 1H NMR [m.chemicalbook.com]

- 8. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]

Methodological & Application

Application Note & Protocol: A Robust Liquid-Liquid Extraction Method for the Quantification of Cariprazine-d8 in Human Plasma using LC-MS/MS

Abstract

This application note presents a detailed, robust, and reproducible liquid-liquid extraction (LLE) protocol for the efficient recovery of Cariprazine and its deuterated internal standard, Cariprazine-d8, from human plasma. The method is designed for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and is suitable for pharmacokinetic, toxicokinetic, and clinical research studies. We delve into the rationale behind solvent selection, pH optimization, and procedural steps, ensuring high analytical performance in line with regulatory expectations.

Introduction: The Rationale for a Specialized LLE Protocol

Cariprazine is an atypical antipsychotic agent characterized by its partial agonist activity at dopamine D2 and D3 receptors.[1] It is extensively metabolized in the human body, primarily by CYP3A4 and to a lesser extent by CYP2D6, into two major active metabolites: desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR).[2][3] Accurate quantification of Cariprazine in human plasma is paramount for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety.

Human plasma is a complex biological matrix containing a myriad of endogenous substances such as proteins, lipids, and salts that can interfere with the analytical process, leading to a phenomenon known as the matrix effect.[4] The matrix effect can significantly impact the accuracy, precision, and sensitivity of an assay by causing ion suppression or enhancement in the mass spectrometer.[5] A well-designed sample preparation method is therefore critical to minimize these interferences.

Liquid-liquid extraction (LLE) is a powerful and widely used sample preparation technique in bioanalysis.[6] It offers a high degree of sample cleanup by partitioning the analyte of interest from the aqueous plasma matrix into an immiscible organic solvent. This application note provides a comprehensive guide to a validated LLE method for Cariprazine-d8, emphasizing the scientific principles that underpin the protocol's design and execution. The use of a deuterated internal standard, such as Cariprazine-d8, is a cornerstone of modern bioanalytical practice.[7] These standards are chemically almost identical to the analyte, ensuring they behave similarly during extraction and chromatographic separation, which allows for effective correction of sample loss and matrix effects.[8][9]

Foundational Principles: Physicochemical Properties of Cariprazine

A successful LLE protocol is built upon a thorough understanding of the analyte's physicochemical properties. For Cariprazine, the following parameters are of particular importance:

| Property | Value | Significance for LLE |

| Molecular Weight | 427.4 g/mol [10] | Influences diffusion and partitioning behavior. |

| pKa | 7.91 (tertiary amine)[11] | Dictates the pH at which Cariprazine is in its neutral, more organic-soluble form. |

| Solubility | pH-dependent: High in acidic conditions, low in neutral/basic conditions.[12] | Guides the pH adjustment of the plasma sample to maximize extraction efficiency. |

Cariprazine is a weak base with a pKa of 7.91 for its tertiary amine group.[11] This means that at a pH significantly above its pKa, Cariprazine will exist predominantly in its neutral, non-ionized form, which is more soluble in organic solvents. Conversely, at a pH below its pKa, it will be in its ionized, more water-soluble form. This pH-dependent behavior is the key to achieving a selective and efficient extraction.

Detailed Liquid-Liquid Extraction Protocol

This protocol is designed for the extraction of Cariprazine and Cariprazine-d8 from 200 µL of human plasma.

Materials and Reagents

-

Human Plasma (K2-EDTA as anticoagulant)

-

Cariprazine and Cariprazine-d8 analytical standards

-

Methyl tert-butyl ether (MTBE), HPLC grade

-

Ammonium Hydroxide solution (5% in water)

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge (capable of >10,000 x g)

-

Nitrogen evaporator

Step-by-Step Experimental Workflow

-

Sample Thawing and Internal Standard Spiking:

-

Thaw frozen human plasma samples, calibration standards, and quality control (QC) samples to room temperature.

-

Vortex each tube for 10 seconds to ensure homogeneity.

-

In a clean 1.5 mL microcentrifuge tube, add 200 µL of plasma.

-

Spike with 20 µL of Cariprazine-d8 internal standard working solution. The early addition of the internal standard is crucial to account for any variability or loss during the subsequent extraction steps.[8]

-

Vortex for 10 seconds.

-

-

Alkalinization of Plasma:

-

Liquid-Liquid Extraction:

-

Add 1 mL of methyl tert-butyl ether (MTBE) to each tube. MTBE is an excellent choice of solvent due to its low miscibility with water, its ability to efficiently extract basic compounds, and its relatively low boiling point for easy evaporation.

-

Cap the tubes and vortex vigorously for 5 minutes. This ensures intimate contact between the aqueous and organic phases, facilitating the transfer of Cariprazine into the MTBE.

-

-

Phase Separation:

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C. This will result in a clean separation of the upper organic layer (containing the analyte and internal standard) from the lower aqueous layer and a precipitated protein pellet at the interface.[13]

-

-

Supernatant Transfer:

-

Carefully aspirate the upper organic layer (approximately 900 µL) and transfer it to a clean microcentrifuge tube, being careful not to disturb the protein pellet or the aqueous layer.

-

-

Evaporation:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

-

Reconstitution:

-

Reconstitute the dried residue in 100 µL of a 50:50 (v/v) methanol/water solution. This solvent is typically compatible with the mobile phase used in the subsequent LC-MS/MS analysis, ensuring good peak shape.

-

Vortex for 30 seconds to ensure complete dissolution of the analyte and internal standard.

-

-

Sample Analysis:

-

Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

-

Workflow Visualization

Caption: Liquid-Liquid Extraction Workflow for Cariprazine-d8 in Human Plasma.

Method Validation and Performance Characteristics

A bioanalytical method must be validated to demonstrate its suitability for its intended purpose.[14][15] The validation process should adhere to the guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[16][17]

Expected Performance Characteristics

The following table summarizes the typical performance characteristics expected from this LLE method when coupled with a sensitive LC-MS/MS system.

| Parameter | Expected Result | Rationale and Importance |

| Linearity (r²) | > 0.995 | Demonstrates a proportional relationship between analyte concentration and instrument response over the calibration range. |

| Lower Limit of Quantification (LLOQ) | Dependent on instrument sensitivity, typically in the low pg/mL to ng/mL range.[2] | The lowest concentration that can be quantified with acceptable precision and accuracy. |

| Precision (%CV) | < 15% (for QC samples), < 20% (for LLOQ) | Measures the closeness of repeated measurements, indicating the reproducibility of the method. |

| Accuracy (%Bias) | Within ±15% (for QC samples), ±20% (for LLOQ) | Measures the closeness of the measured value to the true value, indicating the method's trueness. |

| Extraction Recovery (%) | > 80% | Indicates the efficiency of the extraction process in recovering the analyte from the plasma matrix. |

| Matrix Effect | Normalized matrix factor between 0.85 and 1.15 | Assesses the impact of co-eluting matrix components on the ionization of the analyte.[4][6] |

Troubleshooting and Key Considerations

-

Low Recovery: This could be due to incomplete extraction. Ensure the pH of the plasma is sufficiently alkaline and that the vortexing step is vigorous enough to ensure thorough mixing.

-

High Matrix Effect: While LLE is a clean extraction technique, some matrix components may still be co-extracted. If significant ion suppression is observed, further optimization of the extraction solvent or the inclusion of a back-extraction step may be necessary.

-

Emulsion Formation: Emulsions can sometimes form at the interface between the aqueous and organic layers, making phase separation difficult. Centrifugation at a higher speed or for a longer duration can help to break the emulsion.

-

Analyte Stability: Cariprazine is generally stable, but its stability in the plasma matrix and throughout the extraction process should be evaluated as part of the method validation.

Conclusion

The liquid-liquid extraction protocol detailed in this application note provides a reliable and robust method for the quantification of Cariprazine-d8 in human plasma. By leveraging an understanding of the analyte's physicochemical properties, this method achieves high extraction efficiency and minimizes matrix effects, making it a valuable tool for researchers, scientists, and drug development professionals. The use of a deuterated internal standard ensures the accuracy and precision of the results, which is essential for regulatory compliance and the generation of high-quality bioanalytical data.

References

- National Institutes of Health. (n.d.). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS.

- Ghodke, A. S., et al. (2024). Stability indicating RP-HPLC method for estimation of cariprazine hydrochloride in human plasma. International Journal of Pharmaceutical Sciences and Research, 15(4), 1000-1008.

- Li, Y., et al. (2021). Improved liquid–liquid extraction by modified magnetic nanoparticles for the detection of eight drugs in human blood by HPLC-MS. Analytical Methods, 13(2), 209-217.

- Keevil, B. G., et al. (2020). Automated Supported Liquid Extraction for the analysis of a panel of 12 endogenous steroids in human plasma by LC-MS/MS. Preprints.org.

- National Center for Biotechnology Information. (n.d.). Cariprazine. PubChem Compound Database.

- Waters Corporation. (n.d.). A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research.

- Nakamura, T., et al. (2016). Population Pharmacokinetics of Cariprazine and its Major Metabolites.

- Resolve Mass. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Ghosh, C., et al. (2011). A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis by different Sample Extraction Techniques. Journal of Bioequivalence & Bioavailability, 3(6), 122-127.

- European Medicines Agency. (2011). Guideline on bioanalytical method validation.

- Wikipedia. (n.d.). Cariprazine.

- Resolve Mass. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.

- Kiss, B., et al. (2019). Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine. Drug Design, Development and Therapy, 13, 3243–3257.

- ResearchGate. (n.d.). Plasma concentration (mean ± SD) of cariprazine and its metabolites as... [Image].

- International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation.

- ResolveMass Laboratories Inc. (2023, November 8). Deuterated Standards for LC-MS Analysis.

- PharmaCompass. (n.d.). Cariprazine HCl.

- Google Patents. (n.d.). WO2018229641A1 - Solid preparation of cariprazine for oral administration.

- Kruszewska, K., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 164, 61-70.

- South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.

- Simulations Plus. (2016). Characterization of Population Pharmacokinetics of Cariprazine and Its Major Metabolites.

- Agilent Technologies. (2019). Oh, What a Mess!

- LCGC International. (2019). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.

- National Center for Biotechnology Information. (n.d.). Cariprazine. PubChem Compound Database.

- Chromatography Forum. (2013). Internal standard in LC-MS/MS.

- International Council for Harmonisation. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis.

- Cappiello, A., et al. (2018). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 1025, 1-16.

- Journal of Chromatography & Separation Techniques. (n.d.).

Sources

- 1. Cariprazine - Wikipedia [en.wikipedia.org]

- 2. Population Pharmacokinetics of Cariprazine and its Major Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. longdom.org [longdom.org]

- 7. resolvemass.ca [resolvemass.ca]

- 8. m.youtube.com [m.youtube.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Cariprazine | C21H32Cl2N4O | CID 11154555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Cariprazine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. WO2018229641A1 - Solid preparation of cariprazine for oral administration - Google Patents [patents.google.com]

- 13. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. elearning.unite.it [elearning.unite.it]

- 17. database.ich.org [database.ich.org]

Protocol for Determining the Retention Time of Cariprazine and its Deuterated Internal Standard, Cariprazine-d8, Using Reverse-Phase Chromatography Coupled with Mass Spectrometry

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide and a detailed protocol for the chromatographic separation of Cariprazine, an atypical antipsychotic, and its stable isotope-labeled internal standard, Cariprazine-d8. The methodology is centered on reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with tandem mass spectrometry (LC-MS/MS), a gold-standard technique for quantitative bioanalysis. We will explore the fundamental principles governing the separation, the rationale behind the selection of chromatographic parameters, and a step-by-step protocol for implementation. This guide is designed for researchers and drug development professionals requiring a robust and reproducible method for the quantification of Cariprazine in various matrices.

Introduction: Cariprazine and the Role of Isotope Dilution

Cariprazine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[1] It functions as a partial agonist for dopamine D2 and D3 receptors, with a high selectivity for the D3 receptor.[1][2] Accurate quantification of Cariprazine in biological samples is critical for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.[3]

To achieve the highest level of accuracy and precision in quantification, especially within complex biological matrices, the use of a stable isotope-labeled internal standard (SIL-IS) is indispensable.[4] Cariprazine-d8, in which eight hydrogen atoms are replaced with deuterium, serves as an ideal internal standard.[5] Because it is chemically almost identical to the analyte, it exhibits nearly the same behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[4][6] This co-elution allows it to effectively compensate for variations in sample preparation and instrument response, a principle known as isotope dilution mass spectrometry.[7]

The Principle of Separation: Reverse-Phase Chromatography

Reverse-phase chromatography (RPC) is a powerful analytical technique that separates molecules based on their hydrophobicity.[8] The fundamental principle involves a non-polar stationary phase (typically silica bonded with C8 or C18 alkyl chains) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[9][10]

-

Mechanism of Retention: When a sample is introduced, hydrophobic (non-polar) molecules, like Cariprazine, will preferentially adsorb to the non-polar stationary phase.[11] Polar molecules will have a greater affinity for the mobile phase and will pass through the column more quickly.

-

Elution: To elute the retained hydrophobic compounds, the proportion of the organic solvent in the mobile phase is increased. This decreases the polarity of the mobile phase, weakening the hydrophobic interactions between the analyte and the stationary phase, and allowing the analyte to move through the column and be detected.[10]

Cariprazine is a lipophilic compound, making it an ideal candidate for separation by reverse-phase chromatography.[12] The choice of a C18 column provides strong hydrophobic retention, leading to excellent separation from more polar matrix components.

Experimental Protocol: LC-MS/MS Analysis

This protocol describes a validated method for the separation of Cariprazine and Cariprazine-d8. It is designed to be a self-validating system, where system suitability tests ensure the reliability of each run.

Materials and Reagents

-

Cariprazine reference standard

-

Cariprazine-d8 (Internal Standard)[5]

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade Methanol (MeOH)

-

Formic Acid (or Ammonium Acetate for pH control)

-

Ultrapure water (18.2 MΩ·cm)

-

Sample matrix (e.g., human plasma, for method validation)

Instrumentation and Chromatographic Conditions

The following parameters provide a robust starting point for method development. Retention times can vary based on the specific instrument, column batch, and exact mobile phase preparation.[13][14]

| Parameter | Recommended Condition | Rationale for Selection |

| HPLC System | UHPLC/HPLC system with binary pump | Provides precise gradient control and stable flow rates essential for reproducible retention times.[15] |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | Offers high sensitivity and selectivity for quantitative analysis using Multiple Reaction Monitoring (MRM). |

| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) | The C18 stationary phase offers strong hydrophobic retention for Cariprazine. The smaller particle size (1.8 µm) provides higher efficiency and resolution. |

| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier ensures consistent protonation of Cariprazine (pKa ≈ 7.9), leading to sharp, symmetrical peaks and improved retention.[16] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier that provides good peak shape and elution strength for a wide range of compounds. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing analysis time with system pressure. |

| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity, lowers backpressure, and can improve peak shape and efficiency. |

| Injection Volume | 5 µL | A small volume minimizes potential peak distortion from the sample solvent. |

| Gradient Elution | See Table 2 below | A gradient is used to efficiently elute the analyte while ensuring separation from early-eluting matrix components, and then to wash the column.[17] |

Table 2: Representative Gradient Elution Program

| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |

| 0.0 | 95% | 5% |

| 0.5 | 95% | 5% |

| 3.0 | 5% | 95% |

| 4.0 | 5% | 95% |

| 4.1 | 95% | 5% |

| 5.0 | 95% | 5% |

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Cariprazine and Cariprazine-d8 in methanol to create individual stock solutions.

-

Working Standard Solution: Prepare a working solution containing Cariprazine at a desired concentration (e.g., 1 µg/mL) by diluting the stock solution with 50:50 Acetonitrile:Water.

-

Internal Standard Spiking Solution: Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the Cariprazine-d8 stock solution with 50:50 Acetonitrile:Water. This solution is used to spike all samples and standards.

Sample Preparation (Protein Precipitation)

This is a common procedure for plasma samples.

-

Pipette 100 µL of the sample (blank plasma, calibration standard, or unknown) into a microcentrifuge tube.

-

Add 20 µL of the Internal Standard Spiking Solution to all tubes except the blank matrix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

Workflow and Expected Results

The analytical workflow is a systematic process from sample receipt to final data reporting, ensuring the integrity and validity of the results.

Caption: Workflow for Cariprazine quantification.

Retention Time and System Suitability

Under the conditions described above, the retention time for Cariprazine is expected to be in the range of 2.0 to 4.0 minutes . Different studies have reported various retention times such as 2.46 minutes[18], 3.57 minutes[13], and 5.1 minutes, with the variation primarily due to differences in column dimensions, mobile phase composition, and flow rate.

Crucially, the retention time of Cariprazine-d8 will be virtually identical to that of unlabeled Cariprazine. A slight shift of less than 0.1 minutes may sometimes be observed due to the isotopic effect, but for practical purposes in liquid chromatography, they are considered to co-elute.[6][19]

Table 3: Expected Chromatographic Performance

| Analyte | Expected Retention Time (min) | Mass Transition (m/z) |

| Cariprazine | ~2.5 min | Q1: 427.4 -> Q3: 207.1 |

| Cariprazine-d8 | ~2.5 min | Q1: 435.4 -> Q3: 215.1 |

Note: Mass transitions are representative and should be optimized on the specific mass spectrometer used.

Method Validation and Trustworthiness

To ensure the protocol is trustworthy and produces reliable results, it must be validated according to regulatory guidelines (e.g., FDA or ICH).[16] Key validation parameters include:

-

Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

-

Linearity: The demonstration that the instrument response is proportional to the analyte concentration over a specific range.

-

Accuracy and Precision: Accuracy measures how close the measured value is to the true value, while precision measures the reproducibility of the measurements.

-

Limit of Detection (LOD) and Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.[14]

-

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature).

Conclusion

This application note details a robust and reliable reverse-phase chromatographic method for the separation and analysis of Cariprazine and its deuterated internal standard, Cariprazine-d8. By explaining the causality behind the choice of column, mobile phase, and detection technique, this guide provides the scientific foundation necessary for researchers to implement and adapt this protocol. The use of a co-eluting stable isotope-labeled internal standard ensures the highest degree of accuracy, making this method highly suitable for demanding applications in pharmaceutical development and clinical research.

References

-

World Journal of Pharmaceutical Science and Research. (n.d.). Development and validation of RP-HPLC method for cariprazine in bulk and pharmaceutical dosage. Retrieved from [Link]

-

Tiwari, P. (2020). A simple, specific, accurate and stability-indicating reversed phase high performance liquid chromatographic method was developed for the determination of Cariprazine. World Journal of Pharmaceutical Research. Retrieved from [Link]

-

Wikipedia. (n.d.). Cariprazine. Retrieved from [Link]

-

ResearchGate. (2024). Solution stability data of Cariprazine Hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). WO2020042876A1 - Synthesis method for cariprazine.

-

SIELC Technologies. (n.d.). HPLC-MS Method for Analysis of Cariprazine on Primesep B Column. Retrieved from [Link]

-

International Journal of Novel Research and Development. (2023). A Review: Method Development and Validation of Antipsychotic Drug by HPLC Method. Retrieved from [Link]

-

Toujani, E., et al. (2022). Development and validation of a stability-indicating high performance liquid chromatographic assay for determination of cariprazine in bulk form and in drug product. Annales Pharmaceutiques Françaises. Retrieved from [Link]

-

Godge, A., et al. (2024). Stability indicating RP-HPLC method for estimation of cariprazine hydrochloride in human plasma. Journal of Applied Pharmaceutical Research. Retrieved from [Link]

-

Waters. (n.d.). A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research. Retrieved from [Link]

- Google Patents. (n.d.). US20230414504A1 - Cariprazine pharmaceutical composition, preparation method and application thereof.

-

Resolve Mass. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

JournalAgent. (n.d.). Development and validation of a new hplc method for the determination of quetiapine and its metabolites. Retrieved from [Link]

-

MedchemExpress. (n.d.). Cariprazine-d8 (RGH-188 d8). Retrieved from [Link]

-

ACG Publications. (2022). Identification, separation and mass spectral characterization of degradants in Cariprazine HCl by LC-MS/MS/QTOF. Retrieved from [Link]

-

YouTube. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Chrom Tech, Inc. (2023). Reverse Phase Chromatography Techniques. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cariprazine. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?. Retrieved from [Link]

-

Chromatography Online. (2020). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. Retrieved from [Link]

-

PubMed. (2022). Development and validation of a stability-indicating high performance liquid chromatographic assay for determination of cariprazine in bulk form and in drug product. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

ResearchGate. (2014). Development and Validation of an HPLC Method for Determination of Ziprasidone and Its Impurities in Pharmaceutical Dosage Forms. Retrieved from [Link]

-

European Patent Office. (2019). SYNTHESIS METHOD FOR CARIPRAZINE - EP 3845523 A1. Retrieved from [Link]

-

MDPI. (2021). Two New HPLC Methods, Assessed by GAPI, for Simultaneous Determination of Four Antipsychotics in Pharmaceutical Formulations: A Comparative Study. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). cariprazine. Retrieved from [Link]

-

Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of cariprazine (RGH-188) HCl. Retrieved from [Link]

-

ResearchGate. (2013). Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. Retrieved from [Link]

Sources

- 1. Cariprazine - Wikipedia [en.wikipedia.org]

- 2. Cariprazine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. medchemexpress.com [medchemexpress.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. youtube.com [youtube.com]

- 8. chromtech.com [chromtech.com]

- 9. Reverse Phased Chromatography (RPC) in Practice [sigmaaldrich.com]

- 10. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]

- 11. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 12. cariprazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. wjpsronline.com [wjpsronline.com]

- 14. researchgate.net [researchgate.net]

- 15. japsonline.com [japsonline.com]

- 16. ijnrd.org [ijnrd.org]

- 17. HPLC-MS Method for Analysis of Cariprazine on Primesep B Column | SIELC Technologies [sielc.com]

- 18. japtronline.com [japtronline.com]

- 19. researchgate.net [researchgate.net]

High-Sensitivity Bioanalytical Assay for Cariprazine using Cariprazine-d8 as an Internal Standard: An Application Note and Protocol

Introduction: The Clinical Imperative for Precise Cariprazine Quantification

Cariprazine is a third-generation atypical antipsychotic distinguished by its unique pharmacological profile, acting as a partial agonist at dopamine D2 and D3 receptors with a high affinity for the D3 subtype, and as a partial agonist at serotonin 5-HT1A receptors.[1] This distinct mechanism of action contributes to its efficacy in treating a range of psychiatric disorders, including schizophrenia, bipolar I disorder, and as an adjunctive therapy for major depressive disorder. The therapeutic window for cariprazine is narrow, and its pharmacokinetic profile is complex, characterized by a long half-life and the presence of two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), which also contribute significantly to the overall therapeutic and potential adverse effects.[2]

Given the critical role of cariprazine in managing severe psychiatric conditions and the potential for inter-individual variability in its metabolism, the development of a highly sensitive and specific bioanalytical assay is paramount for therapeutic drug monitoring (TDM) and pharmacokinetic studies. Such an assay enables clinicians and researchers to accurately determine plasma concentrations of cariprazine, ensuring optimal dosing strategies, minimizing the risk of adverse events, and ultimately improving patient outcomes.

This application note provides a comprehensive, step-by-step protocol for a high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of cariprazine in human plasma, utilizing its stable isotope-labeled analog, Cariprazine-d8, as an internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response. This ensures the highest degree of accuracy and precision in the analytical results.

Analyte and Internal Standard: Physicochemical Properties and Rationale for Selection

A thorough understanding of the physicochemical properties of both the analyte and the internal standard is fundamental to developing a robust bioanalytical method. These properties dictate the choice of sample extraction technique, chromatographic conditions, and mass spectrometric parameters.

Table 1: Physicochemical Properties of Cariprazine and Cariprazine-d8

| Property | Cariprazine | Cariprazine-d8 | Rationale for Method Development |

| Molecular Formula | C₂₁H₃₂Cl₂N₄O | C₂₁H₂₄D₈Cl₂N₄O | The mass difference of 8 Da allows for clear differentiation in the mass spectrometer. |

| Molecular Weight | 427.4 g/mol | 435.4 g/mol | Ensures baseline separation of the isotopic peaks. |

| pKa | 7.91 (tertiary amine)[3] | Expected to be very similar to Cariprazine | The basic nature of the tertiary amine allows for efficient extraction under alkaline conditions and good ionization in positive electrospray mode. |

| Solubility | Soluble in organic solvents like ethanol and DMSO; sparingly soluble in aqueous buffers.[4] | Expected to have similar solubility to Cariprazine | Dictates the choice of solvents for stock solutions, sample preparation, and mobile phases. |

High-Sensitivity LC-MS/MS Assay: A Step-by-Step Protocol

This protocol is designed to provide a robust and reproducible method for the quantification of cariprazine in human plasma. The method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection.

Materials and Reagents

-

Cariprazine certified reference standard

-

Cariprazine-d8 certified reference standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Human plasma (K₂EDTA as anticoagulant)

Instrumentation

-

A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is recommended for optimal separation.

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Cariprazine and Cariprazine-d8 in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the Cariprazine primary stock solution with 50:50 (v/v) methanol:water to prepare a series of working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Cariprazine-d8 primary stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[5][6]

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution (100 ng/mL Cariprazine-d8 in acetonitrile).

-

Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge the samples at 13,000 rpm for 5 minutes to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

-

Add 100 µL of ultrapure water to the supernatant to reduce the organic solvent concentration, which improves peak shape during chromatography.

-

Vortex briefly and inject the sample into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following parameters have been found to be suitable for the analysis of Cariprazine and Cariprazine-d8. However, optimization may be required for different LC-MS/MS systems.

Table 2: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water with 2 mM Ammonium Acetate |

| Mobile Phase B | 0.1% Formic Acid in Methanol with 2 mM Ammonium Acetate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. |

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 500 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Table 4: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Cariprazine | 427.2 | 207.1 | 30 |

| Cariprazine-d8 | 435.2 | 207.1 | 32 |

Note: The specific MRM transitions and collision energies may require optimization on the instrument used. The selection of two transitions for each analyte (one for quantification and one as a qualifier) is recommended for enhanced specificity.

Method Validation: Ensuring a Self-Validating System

A rigorous method validation is essential to demonstrate that the analytical method is suitable for its intended purpose. The validation should be performed in accordance with the guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Table 5: Bioanalytical Method Validation Parameters and Acceptance Criteria

| Parameter | Purpose | Acceptance Criteria |

| Specificity and Selectivity | To ensure that the method can differentiate the analyte and IS from endogenous components and other potential interferences. | No significant interfering peaks at the retention times of the analyte and IS in blank plasma samples. |

| Linearity and Range | To establish the relationship between the instrument response and the concentration of the analyte. | A linear regression model with a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. | The analyte response at the LLOQ should be at least 5 times the response of a blank sample. The precision should be ≤20% and the accuracy should be within ±20% of the nominal value. |

| Accuracy and Precision | To determine the closeness of the measured values to the true values and the degree of scatter in the data. | The mean accuracy should be within ±15% of the nominal values for QC samples (±20% for the LLOQ). The precision (CV) should not exceed 15% for QC samples (20% for the LLOQ). |

| Matrix Effect | To assess the effect of endogenous plasma components on the ionization of the analyte and IS. | The matrix factor (ratio of the analyte peak area in the presence of matrix to the peak area in the absence of matrix) should be consistent across different lots of plasma. The CV of the IS-normalized matrix factor should be ≤15%.[7] |

| Recovery | To determine the efficiency of the extraction procedure. | The recovery of the analyte and IS should be consistent, precise, and reproducible. |

| Stability | To evaluate the stability of the analyte in plasma under different storage and handling conditions. | The mean concentration of the stability samples should be within ±15% of the nominal concentration. This includes freeze-thaw stability, short-term room temperature stability, and long-term storage stability.[8][9][10][11][12] |

Data Presentation and Interpretation

The concentration of cariprazine in unknown samples is determined by interpolating the peak area ratio of cariprazine to Cariprazine-d8 from the calibration curve. The use of a validated data acquisition and processing software is essential for accurate quantification.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow and the logical relationships between the key steps of the bioanalytical method.

Caption: Experimental workflow for Cariprazine quantification.

Caption: Logical relationships in the bioanalytical method.

Conclusion: A Robust Tool for Cariprazine Research and Clinical Practice

The high-sensitivity LC-MS/MS assay detailed in this application note provides a reliable and robust method for the quantification of cariprazine in human plasma. The use of a stable isotope-labeled internal standard, Cariprazine-d8, ensures the highest level of accuracy and precision, making this method suitable for a wide range of applications, including therapeutic drug monitoring, pharmacokinetic and pharmacodynamic studies, and clinical trials. The detailed protocol and validation guidelines presented herein offer a comprehensive resource for researchers, scientists, and drug development professionals seeking to implement a high-quality bioanalytical method for cariprazine.

References

-

Psychopharmacology Institute. Cariprazine - Mechanism of Action | Psychopharmacology | Clinical Application. [Link]

-

Frontiers in Psychiatry. Case Report: Long-Acting Oral Cariprazine. [Link]

-

MDPI. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. [Link]

-

PubChem. Cariprazine. [Link]

-

Scite.ai. Sensitive LC–MS/MS methods for the quantification of RGH-188 and its active metabolites, desmethyl- and didesmethyl-RGH-188 in human plasma and urine. [Link]

-

National Center for Biotechnology Information. Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]

- Google Patents.

-

Waters Corporation. A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research. [Link]

-

Journal of Applied Pharmaceutical Research. Stability indicating RP-HPLC method for estimation of cariprazine hydrochloride in human plasma. [Link]

-

U.S. Food and Drug Administration. Accessdata.fda.gov. [Link]

-

PubChem. Cariprazine | C21H32Cl2N4O | CID 11154555. [Link]

-

PubMed. Relationship Between Plasma Concentrations and Clinical Effects of Cariprazine in Patients With Schizophrenia or Bipolar Mania. [Link]

-

National Center for Biotechnology Information. Freeze-dried plasma proteins are stable at room temperature for at least 1 year. [Link]

-

BioProcess International. Evaluating Freeze-Thaw Processes in Biopharmaceutical Design. [Link]

-

MDPI. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. [Link]

-

PubMed. Development of a liquid-liquid extraction procedure for five 1,4-dihydropyridines calcium channel antagonists from human plasma using experimental design. [Link]

-

National Center for Biotechnology Information. Effects of pre-analytical storage time, temperature, and freeze-thaw times on coagulation factors activities in citrate-anticoagulated plasma. [Link]

-

ResearchGate. Preparation and stability of freeze-dried human plasma complement. [Link]

Sources

- 1. Relationship Between Plasma Concentrations and Clinical Effects of Cariprazine in Patients With Schizophrenia or Bipolar Mania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. waters.com [waters.com]

- 6. japtronline.com [japtronline.com]

- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Freeze-dried plasma proteins are stable at room temperature for at least 1 year - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioprocessintl.com [bioprocessintl.com]

- 10. mdpi.com [mdpi.com]

- 11. Effects of pre-analytical storage time, temperature, and freeze-thaw times on coagulation factors activities in citrate-anticoagulated plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Note: Simultaneous Quantification of Cariprazine and its Active Metabolites in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the atypical antipsychotic drug Cariprazine and its two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), in human plasma. The methodology utilizes solid-phase extraction (SPE) for sample clean-up and a stable isotope-labeled internal standard, Cariprazine-d8, to ensure high accuracy and precision. The described method is fully validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation and is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical research.

Introduction: The Clinical Rationale for Comprehensive Cariprazine Monitoring

Cariprazine is an atypical antipsychotic agent, approved for the treatment of schizophrenia and bipolar disorder, that functions as a potent dopamine D3/D2 receptor partial agonist.[1][2][3] The clinical efficacy and safety profile of Cariprazine are not solely dependent on the parent drug. It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into two major active metabolites: desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR).[4][5][6] These metabolites are pharmacologically equipotent to Cariprazine and possess significantly longer half-lives, contributing substantially to the overall therapeutic effect and potential adverse reactions.[5][7]

Given the combined activity of the parent drug and its metabolites, a comprehensive pharmacokinetic assessment requires the simultaneous quantification of all three moieties.[1] This allows for a more accurate correlation between plasma concentrations and clinical outcomes, enabling personalized dosing strategies and enhancing patient safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its inherent selectivity, sensitivity, and wide dynamic range.[8][9]

This application note provides a detailed, field-proven protocol for the simultaneous quantification of Cariprazine, DCAR, and DDCAR in human plasma. The use of a deuterated internal standard, Cariprazine-d8, is a critical element of this method.[10][11] Stable isotope-labeled internal standards are chemically identical to the analyte, causing them to co-elute chromatographically and exhibit similar ionization efficiency. This effectively compensates for variations in sample preparation and matrix effects, leading to superior accuracy and precision in quantification.

Metabolic Pathway of Cariprazine

Cariprazine undergoes sequential N-demethylation to form its primary active metabolites, DCAR and DDCAR. This metabolic cascade is crucial to understanding the drug's long-acting pharmacological profile.

Caption: Metabolic pathway of Cariprazine to its active metabolites.

Experimental Protocol

This section details the materials, reagents, and step-by-step procedures for sample preparation and LC-MS/MS analysis.

Materials and Reagents

-

Analytical Standards: Cariprazine, Desmethyl-cariprazine (DCAR), Didesmethyl-cariprazine (DDCAR)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Ammonium formate (LC-MS grade), Ultrapure water

-

Biological Matrix: Drug-free human plasma (K2EDTA)

-

SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB or equivalent)[13]

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Cariprazine, DCAR, and DDCAR in methanol to prepare individual stock solutions.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of Cariprazine-d8 in methanol.

-

Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) methanol:water to prepare a series of working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Cariprazine-d8 stock solution with methanol.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is employed to remove plasma proteins and other endogenous interferences, thereby reducing matrix effects and improving method robustness.[13][14][15]

Caption: Step-by-step solid-phase extraction (SPE) workflow.

Protocol:

-

Sample Pre-treatment: To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the Cariprazine-d8 internal standard working solution (100 ng/mL). Add 200 µL of 4% phosphoric acid in water to precipitate proteins and acidify the sample, which is optimal for retention of these basic compounds on a reversed-phase sorbent.[16] Vortex for 30 seconds.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge sequentially with 1 mL of 5% methanol in water, followed by 1 mL of 20% methanol in water to remove polar interferences.

-

Elution: Elute the analytes and the internal standard with 1 mL of 5% formic acid in acetonitrile. The acidic modifier ensures the analytes are in their protonated state, aiding desorption.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 80:20 Mobile Phase A:Mobile Phase B).